2H,2H,3H,3H-Perfluorooctanoic acid
Overview
Description
2H,2H,3H,3H-Perfluorooctanoic Acid is a polyfluoroalkyl substance, commonly referred to as a perfluorinated compound. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is known for its stability, resistance to degradation, and ability to repel water and oil. It has been found as a contaminant in wastewater and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,2H,3H,3H-Perfluorooctanoic Acid typically involves the telomerization of tetrafluoroethylene with a suitable initiator, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include high temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale telomerization processes, where the reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2H,2H,3H,3H-Perfluorooctanoic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various perfluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various perfluorinated carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H,2H,3H,3H-Perfluorooctanoic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H,2H,3H,3H-Perfluorooctanoic Acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and disrupt cellular processes, leading to potential toxicological effects. The compound’s high stability and resistance to degradation allow it to persist in the environment and bioaccumulate in living organisms .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic Acid: Similar in structure but with a fully fluorinated carbon chain.
Perfluorooctanesulfonic Acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Perfluorohexanoic Acid: Shorter carbon chain length but similar chemical properties.
Uniqueness
2H,2H,3H,3H-Perfluorooctanoic Acid is unique due to its partially fluorinated structure, which imparts different chemical reactivity compared to fully fluorinated compounds. This partial fluorination allows for specific interactions with other molecules, making it useful in specialized applications .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O2/c9-4(10,2-1-3(20)21)5(11,12)6(13,14)7(15,16)8(17,18)19/h1-2H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCFCPCGMHSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874028 | |
Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-49-3 | |
Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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